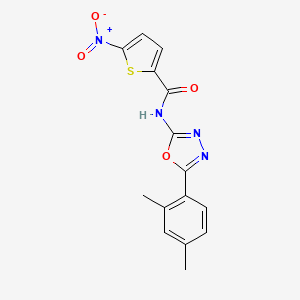

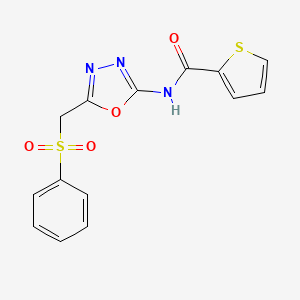

![molecular formula C19H16ClN5OS B2689814 N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1211149-73-3](/img/structure/B2689814.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a chemical compound that has been studied for its potential pharmacological properties . It belongs to a class of compounds known as benzothiazoles, which have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, one compound had an IR spectrum with peaks at 628 cm^-1 (C–S–C benzothiazole), 826 cm^-1 (C–Cl), 1461 cm^-1 (C–N benzothiazole), 1497 cm^-1 (C–O-C oxadiazole), 1516 cm^-1 (C=C aromatic), and 3321 cm^-1 (N–H) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as melting point determination and NMR spectroscopy . For example, one compound had a melting point of 257–259 °C .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyamides

Research by Faghihi and Mozaffari (2008) introduced new polyamides synthesized through direct polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines. This study highlighted the potential of integrating pyridyl moieties into polymer chains, resulting in materials with desirable solubility and thermal properties Faghihi & Mozaffari, 2008.

Antimicrobial and Anticancer Activities

A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. This research contributes to the understanding of how structural modifications in pyrazole derivatives can impact their biological efficacy, offering insights into the development of new therapeutic agents Rahmouni et al., 2016.

Investigation of Photosynthetic Electron Transport Inhibitors

Vicentini et al. (2005) developed four series of pyrazoles, including derivatives that were tested as potential inhibitors of photosynthetic electron transport. This research is significant for the development of new herbicides, demonstrating how pyrazole derivatives can effectively disrupt photosynthetic processes in plants Vicentini et al., 2005.

Synthesis of Heterocycles for Antimicrobial Application

Palkar et al. (2017) designed and synthesized novel analogs based on benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity against various strains. This work illustrates the antimicrobial potential of heterocyclic compounds derived from pyrazole and benzo[d]thiazole, highlighting their relevance in developing new antimicrobial agents Palkar et al., 2017.

Exploring Chemical Reactions and Mechanisms

Ledenyova et al. (2018) studied the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, revealing complex rearrangements and formation of novel compounds. Such research sheds light on the intricate chemical processes that can be harnessed for synthesizing new molecules with potential scientific and industrial applications Ledenyova et al., 2018.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could involve further investigation of the pharmacological properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” and similar compounds. This could include in-depth studies of their anti-inflammatory and analgesic effects, as well as potential applications in the treatment of other conditions .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5OS/c1-12-9-22-24(2)17(12)18(26)25(11-13-4-3-7-21-10-13)19-23-15-6-5-14(20)8-16(15)27-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBMNFYAXJJFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)

![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)

![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)

![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)